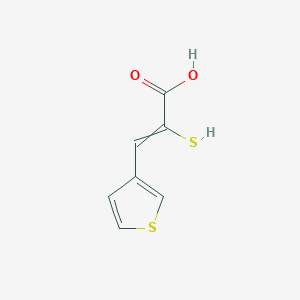![molecular formula C18H22N4S2 B14649740 1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea CAS No. 41555-41-3](/img/structure/B14649740.png)
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea is an organic compound with a complex structure. It is a thiourea derivative, which means it contains a thiourea group (a sulfur-containing functional group) as part of its molecular structure. Thiourea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the intermediate: This step involves the reaction of an amine with an isothiocyanate to form a thiourea intermediate.
Substitution reactions: The intermediate undergoes further substitution reactions to introduce the desired functional groups, such as the phenyl and methyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce thiourea groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Methyl-3-phenylthiourea: A simpler thiourea derivative with similar chemical properties.
N-Phenylthiourea: Another thiourea compound with a phenyl group attached to the nitrogen atom.
Uniqueness
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications.
特性
CAS番号 |
41555-41-3 |
|---|---|
分子式 |
C18H22N4S2 |
分子量 |
358.5 g/mol |
IUPAC名 |
1-methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C18H22N4S2/c1-21(17(23)19-15-9-5-3-6-10-15)13-14-22(2)18(24)20-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,19,23)(H,20,24) |
InChIキー |
LTJLSCFBVFUNNI-UHFFFAOYSA-N |
正規SMILES |
CN(CCN(C)C(=S)NC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


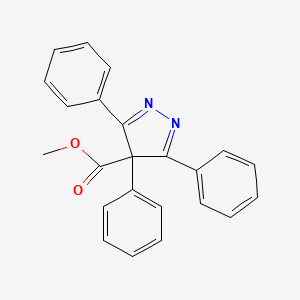
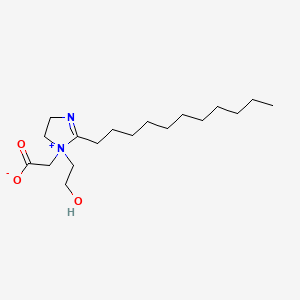
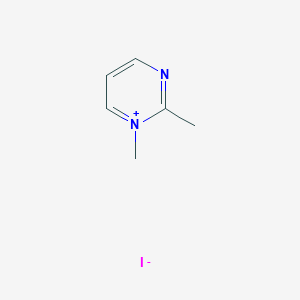
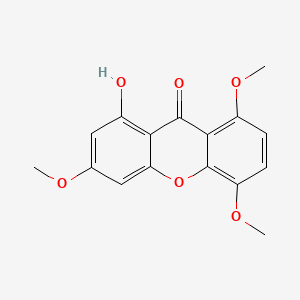
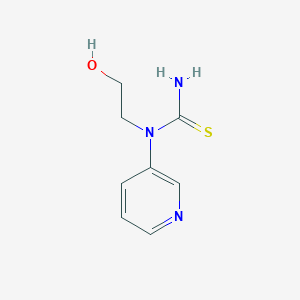
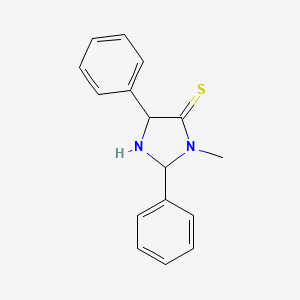
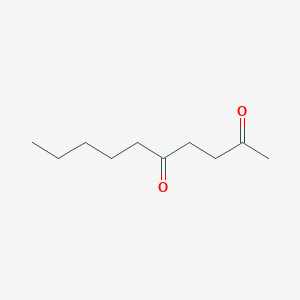
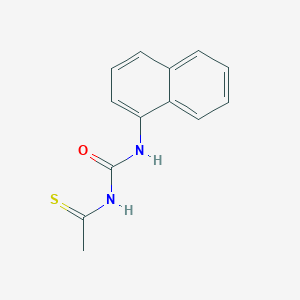
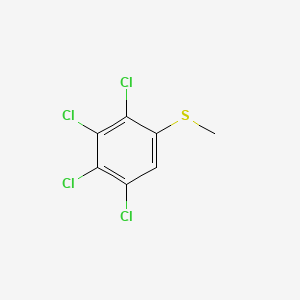
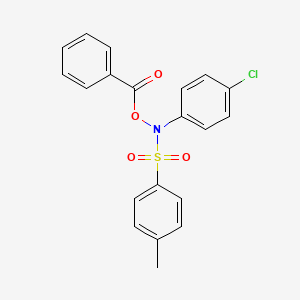
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
